molecular formula C19H19ClN2O2 B5713563 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide

3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide

Cat. No. B5713563
M. Wt: 342.8 g/mol
InChI Key: NFRPCUGPCWAAFU-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, also known as CIAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and is synthesized through a multistep process involving several chemical reactions.

Scientific Research Applications

3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Specifically, 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. By inhibiting HDAC, 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide may alter the expression of genes involved in cancer growth and inflammation, leading to its therapeutic effects.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells, while in vivo studies have shown its ability to inhibit tumor growth. Additionally, 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has been shown to reduce inflammation in animal models of arthritis, and to protect against neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its chemical properties make it amenable to a variety of analytical techniques. Additionally, its anticancer and anti-inflammatory properties make it a useful tool for studying these disease processes in vitro and in vivo. However, there are also limitations to using 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific cell or tissue type being studied.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide. One area of interest is the development of more efficient synthesis methods for 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, as the current process is complex and time-consuming. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, and to identify the specific cellular pathways and targets involved in its therapeutic effects. Finally, there is a need for more extensive in vivo studies of 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide, including studies in animal models of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 4-chlorobenzaldehyde with 4-aminophenyl isobutyrate to produce 3-(4-chlorophenyl)-N-(4-isobutyrylphenyl)prop-2-enamide. This intermediate is then reacted with acryloyl chloride to produce 3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide. The overall synthesis process is complex and requires careful control of reaction conditions to achieve high yields of the final product.

properties

IUPAC Name

N-[4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-13(2)19(24)22-17-10-8-16(9-11-17)21-18(23)12-5-14-3-6-15(20)7-4-14/h3-13H,1-2H3,(H,21,23)(H,22,24)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRPCUGPCWAAFU-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-chlorophenyl)-N-{4-[(2-methylpropanoyl)amino]phenyl}prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.